

Application Notes and Protocols for Shp2-IN-27

In Vitro Kinase Assay

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Compound of Interest

Compound Name: Shp2-IN-27

Cat. No.: B12363898

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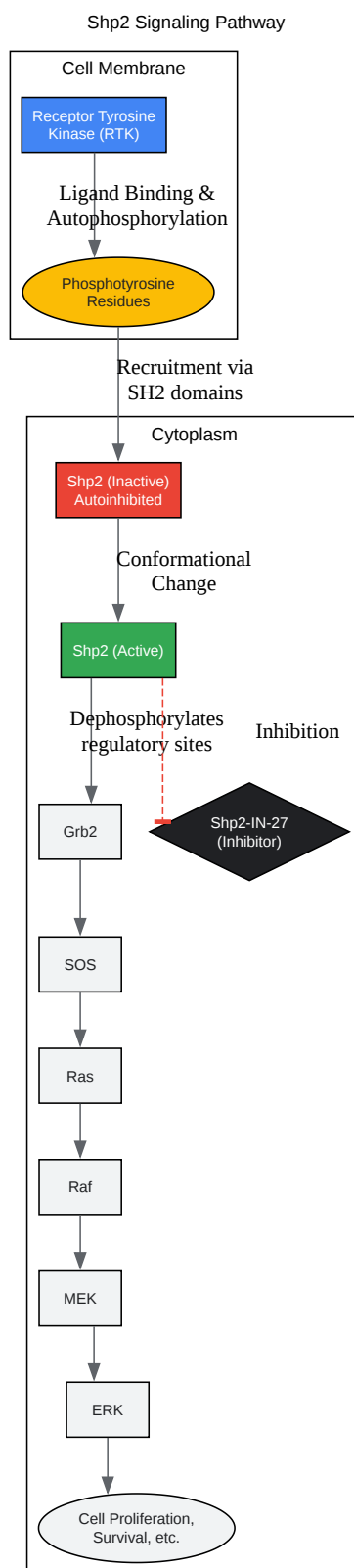
Audience: Researchers, scientists, and drug development professionals.

Introduction:

Src homology region 2 domain-containing phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. [1][2][3] It is a key component of multiple signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, differentiation, survival, and migration. [2][4][5] Under basal conditions, Shp2 exists in an autoinhibited conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain. [4][6][7][8][9] Activation occurs upon binding of the SH2 domains to phosphotyrosine residues on partner proteins, leading to a conformational change that exposes the catalytic site. [5][6][9] Gain-of-function mutations in Shp2 are associated with developmental disorders like Noonan syndrome and are implicated in the progression of various cancers. [1][2][4] Consequently, Shp2 has emerged as a promising therapeutic target, and inhibitors of its activity are of significant interest in drug discovery. [1][2]

This document provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of a compound, exemplified by "Shp2-IN-27," against the Shp2 enzyme.

Signaling Pathway of Shp2



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Caption: Shp2 signaling cascade and point of inhibition.

Data Presentation

The inhibitory activity of compounds against Shp2 is typically determined by measuring their IC50 values. The following table summarizes representative data for known Shp2 inhibitors.

Compound	Target	IC50 (nM)	Assay Substrate	Reference
SHP099	Shp2-WT	70	DiFMUP	[4]
RMC-4550	Shp2-WT	0.58	DiFMUP	[4]
Example 57	Shp2-WT	3.0	DiFMUP	[4]
SHP836	Shp2-WT	5000	DiFMUP	[4]
NSC 13030	Shp2	>10 μ M	pNPP	[2]
NSC 24198	Shp2	>10 μ M	pNPP	[2]
NSC 57774	Shp2	>10 μ M	pNPP	[2]
CNBCA	Shp2	870	DiFMUP	[10]

Experimental Protocols

In Vitro Shp2 Phosphatase Inhibition Assay

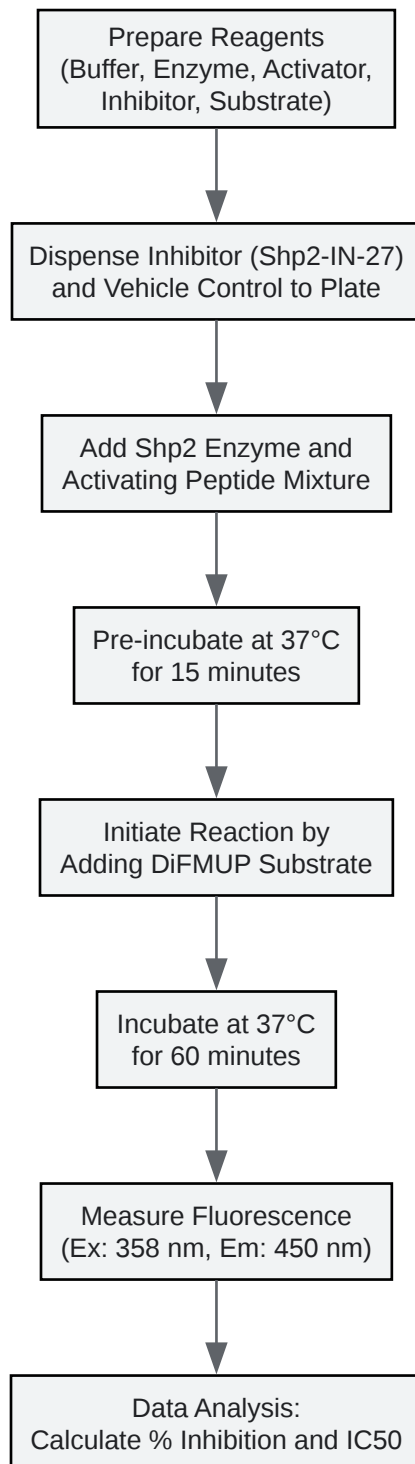
This protocol describes a fluorescence-based assay to measure the inhibition of full-length wild-type Shp2.

Principle:

The assay utilizes a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which is dephosphorylated by active Shp2 to produce the highly fluorescent product, 6,8-Difluoro-4-Methylumbelliferone (DiFMU). The rate of DiFMU formation is proportional to Shp2 activity. The inhibitory potential of a compound is determined by measuring the reduction in fluorescence in its presence. Since full-length Shp2 is autoinhibited, a phosphopeptide activator is required to stimulate its phosphatase activity.[\[7\]](#)[\[11\]](#)

Experimental Workflow

Shp2 Inhibition Assay Workflow



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Caption: Workflow for the Shp2 in vitro inhibition assay.

Materials and Reagents:

- Enzyme: Recombinant human full-length Shp2 (e.g., from BPS Bioscience or similar).
- Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) (e.g., from Thermo Fisher Scientific).
- Activator: Dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide or similar Shp2 activating peptide.[\[4\]](#)[\[11\]](#)
- Test Compound: **Shp2-IN-27**, dissolved in DMSO.
- Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20.[\[4\]](#)
- Plate: 384-well, black, flat-bottom microplate.
- Instrumentation: Fluorescence microplate reader.

Procedure:

- Reagent Preparation:
 - Prepare the assay buffer and store it at 4°C.
 - Prepare a stock solution of DiFMUP in DMSO. On the day of the experiment, dilute the DiFMUP stock to the final working concentration (e.g., 100 μ M) in the assay buffer.[\[12\]](#)
 - Prepare a stock solution of the Shp2 activating peptide in water or an appropriate buffer.
 - Dilute the Shp2 enzyme to a working concentration (e.g., 0.625 nM for a final concentration of 0.5 nM) in the assay buffer.[\[4\]](#)
 - Prepare a serial dilution of **Shp2-IN-27** in DMSO. A typical starting concentration for screening is 10 μ M.[\[12\]](#)
- Assay Protocol:

- Add the test compound (**Shp2-IN-27**) and/or vehicle (DMSO) to the wells of the 384-well plate.
- Prepare a mixture of the Shp2 enzyme and the activating peptide in the assay buffer.
- Add the enzyme-activator mixture to each well. The final enzyme concentration should be optimized for a linear reaction rate (e.g., 45 ng/ml).[12]
- Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. [12]
- Initiate the phosphatase reaction by adding the DiFMUP substrate solution to all wells. The final volume in each well should be 25 µL.[4]
- Incubate the plate at 37°C for 60 minutes.[12]
- Measure the fluorescence intensity at an excitation wavelength of ~358 nm and an emission wavelength of ~450 nm.[12]
- Data Analysis:
 - The percent inhibition is calculated using the following formula: % Inhibition = $100 \times (1 - \frac{(\text{Signal}_{\text{inhibitor}} - \text{Signal}_{\text{background}})}{(\text{Signal}_{\text{vehicle}} - \text{Signal}_{\text{background}})})$
 - The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Michaelis-Menten Kinetics (Optional)

To determine the mechanism of inhibition (e.g., competitive, non-competitive), a Michaelis-Menten kinetic analysis can be performed.

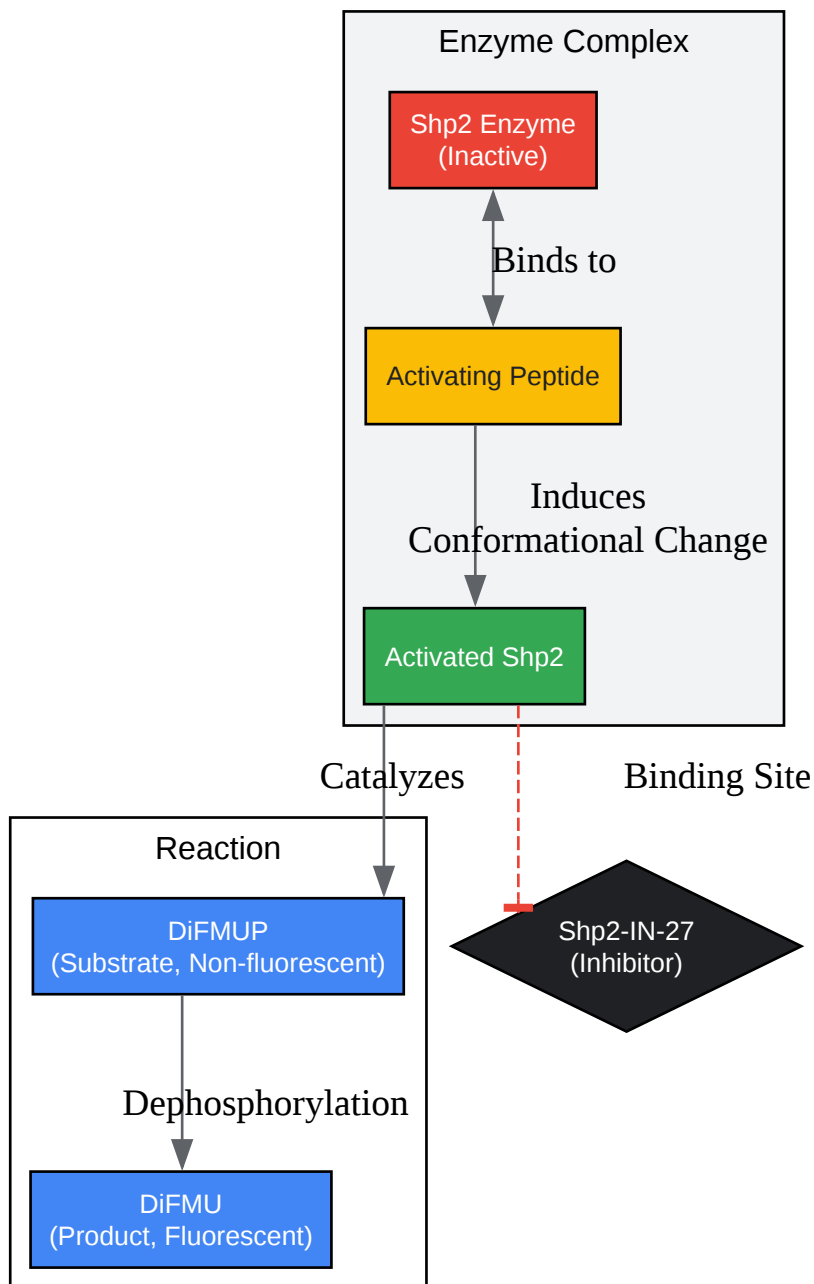
Procedure:

- Perform the assay as described above, but vary the concentration of the DiFMUP substrate in the presence and absence of a fixed concentration of **Shp2-IN-27**.
- Measure the initial reaction velocity at each substrate concentration.

- Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the K_m (Michaelis constant) and V_{max} (maximum velocity) in the presence and absence of the inhibitor.

Logical Relationship of Assay Components

Logical Relationship of Assay Components



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Caption: Interaction of components in the Shp2 assay.

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